molecular formula C9H16N4O B1492540 6-(2-aminoethoxy)-N,N,2-trimethylpyrimidin-4-amine CAS No. 2098034-08-1

6-(2-aminoethoxy)-N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B1492540
CAS No.: 2098034-08-1
M. Wt: 196.25 g/mol
InChI Key: MLZSMPVDZYIHFS-UHFFFAOYSA-N
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Description

6-(2-aminoethoxy)-N,N,2-trimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(2-aminoethoxy)-N,N,2-trimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-7-11-8(13(2)3)6-9(12-7)14-5-4-10/h6H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZSMPVDZYIHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCCN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-aminoethoxy)-N,N,2-trimethylpyrimidin-4-amine, also referred to as compound 6O , is a derivative of pyrimidine that has garnered attention for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptor 4 (FGFR4). This compound's structure and properties suggest a promising role in cancer therapeutics, particularly in the treatment of hepatocellular carcinoma (HCC).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H18N4O\text{C}_{12}\text{H}_{18}\text{N}_4\text{O}

This compound features a pyrimidine ring substituted with an aminoethoxy group and trimethyl groups, which contribute to its biological activity.

FGFR4 Inhibition

Research has demonstrated that compound 6O exhibits selective inhibition of FGFR4 over other fibroblast growth factor receptors (FGFR1-3). In vitro studies showed that it has an IC50 value of approximately 75.3 nM against FGFR4, compared to values exceeding 50,000 nM for FGFR1-3, indicating a selectivity factor of at least 664-fold for FGFR4 over FGFR1 . This selectivity is crucial as it suggests that 6O could minimize off-target effects while effectively inhibiting tumor growth.

Anti-Cancer Activity

The anti-cancer efficacy of compound 6O was evaluated using various assays:

  • Cell Line Studies : In vitro studies on Hep3B (a human HCC cell line) revealed strong anti-proliferative effects. The compound exhibited significant inhibition of cell growth, comparable to the established FGFR inhibitor BLU9931 but with superior selectivity .
  • In Vivo Studies : The chick chorioallantoic membrane (CAM) model demonstrated that 6O effectively inhibited tumor growth in xenografted conditions. This model is often used for preliminary assessments of anti-tumor efficacy due to its ability to support the growth of human tumors in a living organism .

The mechanism by which 6O exerts its biological effects involves the inhibition of FGFR4 signaling pathways that are often dysregulated in cancer. By blocking these pathways, 6O disrupts processes such as cell proliferation and survival that are critical for tumor growth.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological potential of 6O :

Study TypeFindings
In VitroIC50 against FGFR4: 75.3 nM; strong anti-proliferative activity against Hep3B cells .
In VivoSignificant tumor growth inhibition in CAM model comparable to BLU9931 .
Selectivity664-fold selectivity for FGFR4 over FGFR1-3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2-aminoethoxy)-N,N,2-trimethylpyrimidin-4-amine
Reactant of Route 2
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6-(2-aminoethoxy)-N,N,2-trimethylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.